molecular formula C13H12N4O5S B2634030 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate CAS No. 877643-04-4

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate

Cat. No. B2634030
CAS RN: 877643-04-4
M. Wt: 336.32
InChI Key: TWJZMDQXLUOFIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H12N4O5S. It has a molecular weight of 336.32. The structure contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate group .

Scientific Research Applications

Synthesis and Structural Studies

Research has highlighted the synthesis and structural analysis of compounds related to (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate. Studies have demonstrated the synthesis of 5-benzyl-5H-imidazo[4,5-e]-1,2,4-triazine 1-oxides, bioisosteric isomers of antiviral 9-benzylpurines, indicating their potential in medicinal chemistry. These compounds, including 3-methylsulfonyl derivatives, exhibit versatility in nucleophilic substitution reactions to yield various derivatives, showing their synthetic utility in creating diverse molecular structures (Tzeng et al., 1994). Another study focused on the synthesis and structural determination of (E)-1-(3-Methylsulfanyl-1,2,4-triazin-5-yl)-ethanone O-Acryloyl Oxime, highlighting its potential as an intermediate in synthesizing pharmacologically active compounds (Mojzych et al., 2007).

Crystallographic Analysis

Detailed crystallographic studies have been conducted on related compounds to understand their molecular and crystal structures better. For instance, a study on 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone revealed insights into its planar structure and intermolecular hydrogen bonding, contributing to understanding the chemical behavior of such compounds (Fun et al., 2011).

Safety And Hazards

While specific safety and hazard information for this compound is not provided in the search results, it is generally advisable to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds .

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8-11(18)16(13(23-2)15-14-8)7-22-12(19)9-4-3-5-10(6-9)17(20)21/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZMDQXLUOFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate

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